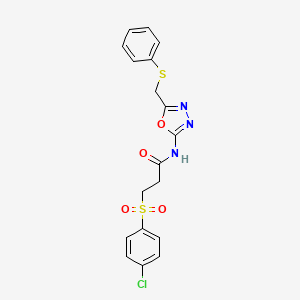
Methyl (4-isothiocyanatophenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl (4-isothiocyanatophenyl)acetate can be synthesized through several methods. One common approach involves the reaction of 4-isothiocyanatophenylacetic acid with methanol in the presence of a catalyst . The reaction typically requires mild conditions, such as room temperature and atmospheric pressure, to yield the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, can enhance the reaction rate and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (4-isothiocyanatophenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the isothiocyanate group under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Thiourea derivatives.
Applications De Recherche Scientifique
Methyl (4-isothiocyanatophenyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential anticancer properties and ability to inhibit certain enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl (4-isothiocyanatophenyl)acetate involves its interaction with biological molecules. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to the modification of protein function. This interaction can inhibit enzyme activity or alter protein-protein interactions, thereby affecting cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyl isothiocyanate: Similar structure but lacks the ester group.
Benzyl isothiocyanate: Contains a benzyl group instead of a phenyl group.
Allyl isothiocyanate: Contains an allyl group instead of a phenyl group.
Uniqueness
Methyl (4-isothiocyanatophenyl)acetate is unique due to the presence of both an ester and an isothiocyanate group. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound for various applications .
Propriétés
IUPAC Name |
methyl 2-(4-isothiocyanatophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c1-13-10(12)6-8-2-4-9(5-3-8)11-7-14/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJVMZRQLTVUMTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)N=C=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(cyanomethyl)-1-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide](/img/structure/B2785516.png)
![N-(4-chloro-2-fluorophenyl)-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2785518.png)
![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)cinnamamide hydrochloride](/img/structure/B2785519.png)




![2-{2-[(2-{[3-Cyano-6-phenyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]-1,3-thiazol-4-yl}-2-(methoxyimino)acetic acid](/img/structure/B2785528.png)

![2-amino-4H,5H,6H-cyclopenta[d][1,3]thiazol-4-one](/img/structure/B2785531.png)
![N-(butan-2-yl)-2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B2785532.png)
